2-(2-氧代吡咯烷-1-基)-2-苯基乙酸

描述

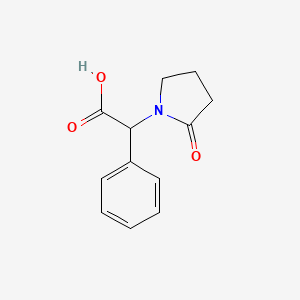

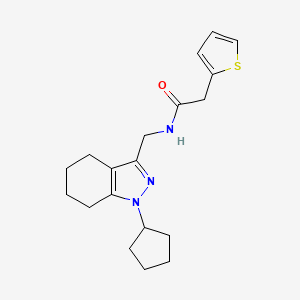

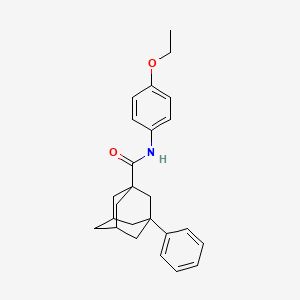

“2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid” is a chemical compound that is part of the racetams group . It shares the same 2-oxo-pyrrolidone base structure with pyroglutamic acid . It is a cyclic derivative of the neurotransmitter γ-aminobutyric acid (GABA) .

Synthesis Analysis

The synthesis of this compound involves the use of pyrrolidine as a versatile scaffold for creating biologically active compounds . The pyrrolidine-2-one scaffold is a structural feature recurrent in antitumor agents . The synthesis process involves the reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide .Molecular Structure Analysis

The molecular formula of this compound is C8H13NO3 . It has a molecular weight of 171.19 . The structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Chemical Reactions Analysis

This compound can undergo enantioselective hydrolysis. For example, a bacterial strain, E105, has been introduced as a biocatalyst for the enantioselective hydrolysis of ethyl (R,S)-2-(2-oxopyrrolidin-1-yl) butyrate, (R,S)-1, to (S)-2-(2-oxopyrrolidin-1-yl) butyric acid .科学研究应用

吡咯烷酮和氨基酸的合成

研究人员已经开发出合成非对映异构体纯 1,3,4-三取代吡咯烷-2-酮的方法,这对于创建含有吡咯烷环的具有生物活性的氨基酸(例如 (R)-和 (S)-3-吡咯烷乙酸)非常重要。这些方法涉及在 Mn(III) 介导下 N-(2-烯-1-基)酰胺的分子内环化,提供了一种合成这些氨基酸两种对映异构体纯形式的途径 (Galeazzi, Mobbili,& Orena,1996)。

有机金属化合物和晶体学

包括 2-(2-苯基-5-氧代-1,3,2-氧噻锗烷-2-基硫代)乙酸衍生物在内的某些有机锗化合物的 X 射线晶体学研究突出了与 2-(2-氧代吡咯烷-1-基)-2-苯基乙酸在结构上相关的化合物的结构独特性和潜在化学应用。这些研究提供了对分子几何和电子分布的见解,这对于理解它们的化学反应性和设计新化合物至关重要 (Takeuchi 等人,2003)。

药物开发和生物活性

在药物开发中,非肽类 αvβ6 整联蛋白拮抗剂的合成用于治疗特发性肺纤维化,采用涉及 2-(2-氧代吡咯烷-1-基)-2-苯基乙酸衍生物的高级合成技术。这项研究证明了该化合物在开发潜在治疗剂中的作用,突出了其在药物化学中的重要性 (Anderson 等人,2016)。

分析和合成应用

2-氟-2 苯基乙酸已被用作仲醇和伯胺的构型分析的手性衍生化剂,展示了苯基乙酸衍生物在通过 NMR 光谱测定对映体过量和研究分子构象中的分析应用 (Hamman,Béguin,& Arnaud,1991)。

酶促和代谢研究

某些细菌中苯丙氨酸的代谢涉及将苯乙酸氧化为苯甲酰辅酶 A 的酶,其中苯乙酰辅酶 A:受体氧化还原酶起着关键作用。这种酶是一种膜结合的钼铁硫蛋白,催化苯乙酰辅酶 A 的四电子氧化,从而提供了对厌氧代谢和潜在生物技术应用的见解 (Rhee & Fuchs,1999)。

安全和危害

作用机制

Target of Action

The primary target of 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid, also known as Piracetam, is the central nervous system . It is a cyclic derivative of the neurotransmitter γ-aminobutyric acid (GABA), but its mechanism of action differs from that of endogenous GABA .

Biochemical Pathways

Piracetam affects several biochemical pathways. It is thought to enhance the brain’s metabolic processes, increase glucose utilization, and improve the function of mitochondria . It may also influence neuronal and vascular functions and influence cognitive function without acting as a sedative or stimulant .

Pharmacokinetics

Piracetam has a bioavailability of nearly 100%, indicating that it is well-absorbed in the body . It swiftly acts following administration, with food delaying time to peak concentration by approximately 1.5 hours to 2-3 hours since dosing . It has an elimination half-life of 4-5 hours and is excreted through the urinary system .

Result of Action

The molecular and cellular effects of Piracetam’s action are diverse. It is known to have efficacy in cognitive disorders, vertigo, cortical myoclonus, dyslexia, and sickle cell anemia . Sources differ on its usefulness for dementia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Piracetam. For instance, the degradation of similar compounds like 1-octylpyrrolidin-2-one has been observed in environments such as river water and soil, indicating that environmental bacteria can metabolize these compounds .

生化分析

Biochemical Properties

The pyrrolidine ring in 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the spatial orientation of substituents and the different stereoisomers of the compound .

Cellular Effects

The effects of 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid within cells and tissues are complex processes that involve various transporters and binding proteins . The compound’s localization or accumulation can also be affected.

Subcellular Localization

The subcellular localization of 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid and its effects on activity or function are areas of active research. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

2-(2-oxopyrrolidin-1-yl)-2-phenylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-10-7-4-8-13(10)11(12(15)16)9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZXSMOLJOXBRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C(C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(methylthio)phenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2880231.png)

![Cis-Tert-Butyl3A-Aminohexahydrocyclopenta[B]Pyrrole-1(2H)-Carboxylate](/img/no-structure.png)

![N-[(2-chlorophenyl)methyl]cyclopentanamine](/img/structure/B2880242.png)

![1-[4-[(4-Ethyl-1,3-thiazol-2-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2880252.png)